molecular formula C10H11FN4O4 B7988970 9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one

9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one

Cat. No.: B7988970
M. Wt: 270.22 g/mol
InChI Key: NRVOTDBYJXFINS-QYYRPYCUSA-N
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Description

9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one: . This compound is a nucleoside analog, which means it is structurally similar to naturally occurring nucleosides but with slight modifications that can alter its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Fluoro-2’-deoxyinosine typically involves the fluorination of 2’-deoxyinosine. The process begins with the protection of the hydroxyl groups on the sugar moiety, followed by selective fluorination at the 2’ position. The final step involves deprotection to yield the desired compound .

Industrial Production Methods: Industrial production of 2’-Fluoro-2’-deoxyinosine follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions: 2’-Fluoro-2’-deoxyinosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized purine derivatives, while substitution reactions can introduce different functional groups at the 2’ position .

Scientific Research Applications

2’-Fluoro-2’-deoxyinosine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Fluoro-2’-deoxyinosine involves its incorporation into DNA or RNA, where it can interfere with normal nucleic acid synthesis. The fluorine atom at the 2’ position alters the compound’s interaction with enzymes involved in nucleic acid metabolism, potentially leading to the inhibition of viral replication or cancer cell proliferation .

Comparison with Similar Compounds

    2’-Deoxyinosine: Lacks the fluorine atom at the 2’ position.

    2’-Fluoro-2’-deoxyadenosine: Similar structure but with an adenine base instead of hypoxanthine.

    2’-Fluoro-2’-deoxycytidine: Contains a cytosine base instead of hypoxanthine.

Uniqueness: 2’-Fluoro-2’-deoxyinosine is unique due to the presence of the fluorine atom at the 2’ position, which significantly alters its chemical and biological properties compared to its analogs. This modification can enhance its stability and efficacy in various applications .

Properties

IUPAC Name

9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN4O4/c11-5-7(17)4(1-16)19-10(5)15-3-14-6-8(15)12-2-13-9(6)18/h2-5,7,10,16-17H,1H2,(H,12,13,18)/t4-,5-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRVOTDBYJXFINS-QYYRPYCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=O)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=O)C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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